molecular formula C15H20ClF3N2 B13187838 2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B13187838
M. Wt: 320.78 g/mol
InChI Key: QDULMJJSTFPIIY-UHFFFAOYSA-N
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Description

2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C15H20ClF3N2. It is an aromatic amine and belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The tert-butyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Amination: The ethan-1-amine side chain is introduced through nucleophilic substitution reactions, often using ethylamine or its derivatives.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethan-1-amine side chain.

    Reduction: Reduction reactions can occur at the indole ring or the trifluoromethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products:

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Products may include reduced indole derivatives or dehalogenated compounds.

    Substitution: Products may include various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethan-1-amine side chain can interact with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

    2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar in structure but with a thiophene ring instead of an indole ring.

    2-[5-(Trifluoromethyl)phenyl]ethan-1-amine hydrochloride: Similar in structure but with a phenyl ring instead of an indole ring.

    2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride: Similar in structure but with a pyridine ring instead of an indole ring.

Uniqueness: The presence of the indole ring in 2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride imparts unique biological activities and chemical reactivity compared to other similar compounds. The indole ring is known for its ability to interact with a wide range of biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C15H20ClF3N2

Molecular Weight

320.78 g/mol

IUPAC Name

2-[5-tert-butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C15H19F3N2.ClH/c1-14(2,3)9-4-5-12-11(8-9)10(6-7-19)13(20-12)15(16,17)18;/h4-5,8,20H,6-7,19H2,1-3H3;1H

InChI Key

QDULMJJSTFPIIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)F.Cl

Origin of Product

United States

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